Ketosteril
Description
Structure
2D Structure
Properties
CAS No. |
68934-50-9 |
|---|---|
Molecular Formula |
C31H46O15S |
Molecular Weight |
690.8 g/mol |
IUPAC Name |
2-hydroxy-4-methylsulfanylbutanoic acid;3-methyl-2-oxobutanoic acid;3-methyl-2-oxopentanoic acid;4-methyl-2-oxopentanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.2C6H10O3.C5H10O3S.C5H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7;1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-9-3-2-4(6)5(7)8;1-3(2)4(6)5(7)8/h1-5H,6H2,(H,11,12);2*4H,3H2,1-2H3,(H,8,9);4,6H,2-3H2,1H3,(H,7,8);3H,1-2H3,(H,7,8) |
InChI Key |
GYVADCQLHHMYLW-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(=O)O.CC(C)CC(=O)C(=O)O.CC(C)C(=O)C(=O)O.CSCCC(C(=O)O)O.C1=CC=C(C=C1)CC(=O)C(=O)O |
Canonical SMILES |
CCC(C)C(=O)C(=O)O.CC(C)CC(=O)C(=O)O.CC(C)C(=O)C(=O)O.CSCCC(C(=O)O)O.C1=CC=C(C=C1)CC(=O)C(=O)O |
Synonyms |
ketosteril |
Origin of Product |
United States |
Historical and Conceptual Foundations of Essential Amino Acid Analogues
Early Discoveries in Amino Acid Nutrition and Dietary Essentiality
The understanding of amino acids as fundamental components of life began in the early 19th century with the discovery of asparagine in 1806 and cystine in 1810. youtube.com By the mid-1800s, scientists recognized amino acids as a distinct class of chemical compounds. youtube.com A significant breakthrough occurred in 1902 when Emil Fischer and Franz Hofmeister proposed that proteins are constructed from amino acids linked by peptide bonds, a theory Fischer supported with the synthesis of peptide chains in 1907. youtube.com
Early research into the nutritional importance of amino acids classified them based on the body's ability to synthesize them. This led to the categorization of amino acids as either nutritionally essential (indispensable) or non-essential (dispensable). nih.gov Essential amino acids (EAAs) cannot be synthesized by the body in sufficient quantities to meet metabolic needs and must be obtained from the diet. nih.govresearchgate.net In 1912, Abderhalden demonstrated that adult dogs maintained a positive nitrogen balance on a proline-free diet but showed a negative balance on a tryptophan-free diet, providing early evidence for the concept of essentiality. nih.govresearchgate.net
Building on this, William Cumming Rose and his colleagues, starting in 1924, conducted a series of seminal studies in both rats and humans that definitively identified the amino acids essential for growth and nitrogen balance. youtube.comnih.govresearchgate.net Their work established the critical role of dietary protein in providing these essential building blocks for protein synthesis and other vital physiological functions. researchgate.net
Table 1: Classification of Amino Acids
| Category | Description | Examples |
| Essential Amino Acids (EAAs) | Cannot be synthesized de novo by the body and must be supplied through the diet. | Histidine, Isoleucine, Leucine (B10760876), Lysine, Methionine, Phenylalanine, Threonine, Tryptophan, Valine |
| Non-Essential Amino Acids (NEAAs) | Can be synthesized by the body from other metabolites. | Alanine, Arginine, Asparagine, Aspartic Acid, Cysteine, Glutamic Acid, Glutamine, Glycine, Proline, Serine, Tyrosine |
| Conditionally Essential Amino Acids | Normally non-essential, but become essential under certain physiological conditions such as illness or stress. | Arginine, Cysteine, Glutamine, Glycine, Proline, Tyrosine |
Development of the Concept of Nitrogen Recycling through Keto-Analogues
The concept of nitrogen recycling through keto-analogues, also known as ketoacids, is based on the body's ability to synthesize essential amino acids from their corresponding nitrogen-free carbon skeletons. opensciencepublications.com These keto-analogues can accept an amino group from other amino acids in a process called transamination, thereby forming the respective essential amino acid. opensciencepublications.com This mechanism allows for the reutilization of nitrogen that would otherwise be converted to urea (B33335) and excreted. opensciencepublications.com
Theoretical Basis for Reduced Nitrogen Load in Metabolic Disorders
In various metabolic disorders, particularly those affecting the kidneys, the body's ability to excrete nitrogenous waste products, such as urea, is impaired. nih.gov An excessive intake of dietary protein leads to an increased production of these waste products, further burdening the compromised organs. nih.gov The theoretical basis for using keto-analogues to reduce the nitrogen load stems from their nitrogen-free structure. mdpi.comnih.gov
By providing the carbon skeletons of essential amino acids without the associated amino group, keto-analogues allow for a reduction in dietary protein intake while still meeting the body's requirements for these essential nutrients. mdpi.com The body can then utilize excess nitrogen from other sources to convert these keto-analogues into their corresponding amino acids through transamination. opensciencepublications.com This process helps to lower the concentration of nitrogenous waste products in the blood, such as blood urea nitrogen (BUN), which can be beneficial in managing conditions like chronic kidney disease. mdpi.com
The primary goal is to limit the accumulation of toxic nitrogenous waste, hydrogen ions, and phosphates while ensuring adequate nutrition to prevent malnutrition. opensciencepublications.comnih.gov This approach aims to slow the progression of the underlying disease and mitigate its associated metabolic complications. mdpi.com
Pioneering Experimental Models in KAA Research
The investigation of keto-amino-acid (KAA) analogues has historically relied on various experimental models to understand their metabolic effects and therapeutic potential. Animal models have been instrumental in elucidating the pathophysiology of diseases where KAA therapy is relevant and in assessing the efficacy of these compounds. nih.gov
In addition to animal studies, in vitro and ex vivo experimental setups have been employed to investigate the biochemical mechanisms of KAA at a cellular and molecular level. These models have been vital for understanding the processes of transamination and the subsequent synthesis of essential amino acids from their keto-analogues. More recent research has also incorporated advanced analytical techniques and computational modeling to further refine the understanding of KAA metabolism and its systemic effects. acs.org
Biochemical Mechanisms of Alpha Keto Acid Analogue Action
Transamination Pathways and Enzymatic Interconversions
Transamination is a central biochemical reaction where an amino group is transferred from an amino acid to a keto acid, facilitated by enzymes called aminotransferases or transaminases. rsc.org This reversible process is critical for both amino acid synthesis and degradation. In the context of KAA therapy, transamination enables the synthesis of essential amino acids from their keto analogues by utilizing amino groups from endogenous sources. opensciencepublications.comopensciencepublications.com
Role of Branched-Chain Aminotransferase (BCAT) in KAA Metabolism
Branched-chain aminotransferase (BCAT) is a key enzyme involved in the metabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—and their respective alpha-keto analogues: alpha-ketoisocaproic acid (KIC), alpha-keto-beta-methylvaleric acid (KMV), and alpha-ketoisovaleric acid (KIV). nih.govmdpi.comfrontiersin.org BCAT catalyzes the interconversion between BCAAs and their corresponding BCKAs through the transfer of an amino group, typically with alpha-ketoglutarate (B1197944) serving as the amino group acceptor (in BCAA catabolism) or glutamate (B1630785) serving as the amino group donor (in KAA amination). nih.govmdpi.comfrontiersin.org
When KAA analogues, particularly the branched-chain keto analogues present in Ketosteril, are administered, BCAT can catalyze the transfer of an amino group from an available amino acid (often glutamate) to the keto analogue. nih.govmdpi.comfrontiersin.org This reaction regenerates the essential branched-chain amino acid. nih.govmdpi.comfrontiersin.org Tissues with high BCAT activity, such as skeletal muscle, are significant sites for this conversion. mdpi.com
Oxidative Decarboxylation by Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex
While transamination is the desired pathway for KAA utilization in amino acid synthesis, the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex represents an alternative metabolic fate for branched-chain alpha-keto acids. nih.govmdpi.com The BCKDH complex catalyzes the irreversible oxidative decarboxylation of BCKAs, leading to their degradation. nih.govmdpi.com This reaction yields acyl-CoA derivatives, carbon dioxide, and NADH, and is a rate-limiting step in BCAA catabolism. mdpi.com
In the presence of KAA analogues, a proportion of the administered BCKAs may undergo this oxidative decarboxylation pathway, particularly if the transamination capacity is saturated or if the metabolic state favors catabolism. nih.govmdpi.com While this pathway does not regenerate amino acids, understanding its role is important for a complete picture of KAA metabolism.
Regeneration of Essential Amino Acids from Corresponding Keto-Analogs
The fundamental therapeutic action of KAA analogues lies in their ability to be converted into essential amino acids through transamination reactions. nih.govwikipedia.orgfishersci.filipidmaps.org By accepting an amino group from an endogenous amino acid, the nitrogen-free keto analogue is transformed into its corresponding essential amino acid. opensciencepublications.comopensciencepublications.comnih.govwikipedia.org This process is facilitated by various aminotransferases present in different tissues. opensciencepublications.comopensciencepublications.comnih.gov
For instance, alpha-ketoisocaproic acid is converted to leucine, alpha-ketoisovaleric acid to valine, alpha-keto-beta-methylvaleric acid to isoleucine, and alpha-keto-phenylpyruvic acid to phenylalanine. nih.govmdpi.comfrontiersin.org The hydroxy analogue of methionine, alpha-hydroxy-gamma-methylthiobutyric acid, is also metabolized to methionine. fresenius-kabi.comwikipedia.org This regeneration pathway is crucial as it supplies the body with essential amino acids required for protein synthesis and other vital functions, effectively bypassing the need for dietary intake of these amino acids and thus reducing nitrogen load. vinmec.comopensciencepublications.comopensciencepublications.com
Interplay with Cellular 2-Ketoglutarate and Glutamate Pools
The transamination reactions involving KAA analogues are intricately linked to the cellular pools of 2-ketoglutarate and glutamate. vinmec.comnih.govwikipedia.orgymdb.ca Glutamate often serves as the primary amino group donor for the amination of keto analogues, being converted to alpha-ketoglutarate in the process. opensciencepublications.comopensciencepublications.comnih.gov This interaction can influence the balance between these two key metabolites.
By consuming amino groups from glutamate, KAA analogues can potentially help to lower elevated glutamate levels or modulate the glutamate/alpha-ketoglutarate ratio. opensciencepublications.comopensciencepublications.comnih.gov This interplay is part of the broader impact of KAA therapy on nitrogen metabolism and the cellular environment, particularly in conditions where nitrogen homeostasis is disturbed.
Modulation of Nitrogen Metabolism and Ammonia (B1221849) Homeostasis
A key therapeutic benefit of KAA analogues in conditions like CKD is their capacity to modulate nitrogen metabolism and contribute to improved ammonia homeostasis. vinmec.comopensciencepublications.comnih.gov By enabling a reduction in dietary protein intake, KAA therapy directly lowers the production of nitrogenous waste products, including urea (B33335) and ammonia, which are difficult for compromised kidneys to excrete. vinmec.comopensciencepublications.comopensciencepublications.com
Mechanisms of Nitrogen Scavenging and Reutilization
KAA analogues function as effective nitrogen scavengers within the body. nih.govwikipedia.orgfishersci.filipidmaps.org They achieve this by accepting amino groups from endogenous sources, particularly from the deamination of non-essential amino acids. opensciencepublications.comopensciencepublications.comnih.gov Instead of this nitrogen being channeled towards urea synthesis for excretion, it is utilized in the transamination process to convert the administered keto analogues into essential amino acids. opensciencepublications.comopensciencepublications.comnih.gov
This "nitrogen recycling" mechanism significantly reduces the amount of nitrogen that needs to be eliminated by the kidneys. vinmec.comopensciencepublications.comopensciencepublications.com By limiting the production of urea and other nitrogenous toxins, KAA therapy helps to mitigate the symptoms of uremia in patients with impaired renal function. pharmamandu.comvinmec.comopensciencepublications.com Furthermore, the reutilization of nitrogen supports the maintenance of a positive nitrogen balance, which is vital for preserving body protein stores and preventing malnutrition, a common complication in patients on severely protein-restricted diets. vinmec.comopensciencepublications.comresearchgate.net
Influence on Ammonia and Ammonium (B1175870) Ion Dynamics in Biological Systems
Alpha-keto acid analogues play a significant role in modulating the dynamics of ammonia and ammonium ions in biological systems, particularly in conditions of elevated ammonia levels. The conversion of alpha-keto acids to amino acids involves the transfer of an amino group, often from glutamate. mdpi.comnih.gov This transamination effectively "traps" ammonia-nitrogen, incorporating it into amino acids rather than it entering the urea cycle for excretion. turkjnephrol.orgresearchgate.net Studies have shown that supplementation with keto analogues and amino acids can reduce blood ammonia concentrations. researchgate.netcambridge.org This reduction in ammonia levels is attributed to the utilization of ammonia-nitrogen for the synthesis of amino acids from their keto analogues. researchgate.netcambridge.org This mechanism is particularly relevant in conditions like chronic kidney disease, liver cirrhosis, and strenuous exercise, where hyperammonemia can occur. mdpi.comresearchgate.net The increased activity of branched-chain amino acid transferase, facilitated by keto acids, can lead to less availability of branched-chain keto acids for oxidative decarboxylation, a process that can contribute to ammonia production. turkjnephrol.org
Protein Sparing Mechanisms at the Molecular and Cellular Level
Alpha-keto acid analogues contribute to protein sparing through several molecular and cellular mechanisms, helping to maintain protein balance, particularly in conditions of reduced protein intake or metabolic stress.
Reduction of Branched-Chain Amino Acid Oxidation
Branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – are unique in that their initial catabolism primarily occurs in skeletal muscle. mdpi.commdpi.commdpi.com This process begins with transamination, converting BCAAs to their corresponding branched-chain alpha-keto acids (BCKAs). mdpi.commdpi.com The BCKAs can then undergo irreversible oxidative decarboxylation catalyzed by the branched-chain alpha-keto acid dehydrogenase (BCKD) complex. mdpi.commdpi.com Alpha-keto acid analogues, being structural analogues of BCKAs, can influence this pathway. Research suggests that alpha-ketoisocaproate (KIC), the keto analogue of leucine, can stimulate the BCKD complex and inhibit its inactivation. google.com By providing exogenous BCKAs, it is hypothesized that the oxidation of endogenous BCAAs might be reduced, sparing these essential amino acids for protein synthesis. turkjnephrol.org This "sparing" effect helps to maintain the intracellular pools of BCAAs.
Enhancement of Protein Synthesis in Experimental Models
Studies in experimental models have indicated that alpha-keto acid analogues can enhance protein synthesis. Alpha-ketoisocaproic acid (KIC), the keto acid of leucine, has been shown to stimulate skeletal muscle protein synthesis in neonatal pigs. nih.gov Work in cultured adipocytes and studies in rats have also suggested that KIC can stimulate protein synthesis and/or the activation of translation initiation factors. nih.gov This anabolic effect is thought to be partly mediated by the conversion of KIC to leucine, which is a known activator of the mTOR signaling pathway, a key regulator of protein synthesis. researchgate.netmdpi.comnih.govmdpi.com
Impact on Muscle Protein Turnover in Metabolic Stress Models
Metabolic stress, such as that experienced in chronic illness or injury, can lead to increased muscle protein breakdown and impaired protein synthesis, resulting in muscle wasting. Alpha-keto acid analogues have been investigated for their potential to favorably impact muscle protein turnover in these models. While the precise mechanisms are still being elucidated, the protein-sparing effects and the potential to enhance protein synthesis contribute to maintaining muscle mass. mdpi.comcambridge.org Studies have demonstrated that branched-chain alpha-keto acid analogues improved protein balance in various models, including isolated rat muscles and in patients undergoing metabolic stress. mdpi.com Although how muscle protein metabolism adapts to low-protein diets supplemented with ketoacids is still largely unknown, some studies suggest a benefit in maintaining muscle mass in animal models. nih.govcambridge.org
Interaction with Other Metabolic Pathways
Alpha-keto acid analogues interact with various other metabolic pathways beyond nitrogen and protein metabolism. These interactions can have broader physiological consequences.
Alpha-keto acids, including those that are analogues of amino acids, can interact with pathways such as the citric acid cycle (TCA cycle), gluconeogenesis, and fatty acid metabolism. karger.comnih.govmdpi.com For example, alpha-ketoglutarate (α-KG), a key intermediate in the TCA cycle, can be formed from the transamination of glutamate and can accept amino groups from keto acids. researchgate.netmdpi.com This link highlights the interplay between amino acid and carbohydrate metabolism.
The metabolism of alpha-keto acids can also influence the redox state of the cell by affecting the balance of NAD+/NADH. nih.govacs.org Some alpha-keto acids can be oxidatively decarboxylated, producing NADH. mdpi.commdpi.comacs.org
Furthermore, there is emerging research exploring the interaction of alpha-keto acids with lipid metabolism and signaling pathways. Studies have indicated that alpha-keto acids can influence pathways related to glycerophospholipid metabolism and choline (B1196258) metabolism. frontiersin.org Branched-chain alpha-keto acid derivatives, particularly of valine and leucine, have been shown to upregulate peroxisome proliferation-activated receptor alpha (PPAR-α), a key regulator of fatty acid oxidation. mdpi.comthno.org This upregulation appears to be mediated through the GCN2/ATF6 pathway. thno.org This suggests a link between branched-chain amino acid/keto acid metabolism and fatty acid metabolism.
The calcium component present in some alpha-keto acid preparations can also interact with mineral metabolism, potentially influencing blood phosphorus levels and improving calcium-phosphorus balance. researchgate.net
The interaction of alpha-keto acids with the gut microbiota and the production of uremic toxins is another area of investigation. nih.govfrontiersin.org While very-low protein diets supplemented with ketoacids seem to reduce uremic toxin production, the precise impact on intestinal microbiota requires further exploration. nih.gov
Data from experimental studies highlight some of these interactions:
| Metabolic Pathway | Interaction with Alpha-Keto Acids/Analogues | Observed Effect (Experimental Models) | Source(s) |
| Urea Cycle/Nitrogen Metabolism | Accept amino groups, diverting nitrogen from urea synthesis. | Reduced blood ammonia and urea levels. researchgate.netcambridge.org Decreased urea nitrogen appearance. nih.gov | researchgate.netcambridge.orgnih.gov |
| BCAA Catabolism | Influence BCKD complex activity; potential to reduce endogenous BCAA oxidation. | Maintenance of BCAA levels. mdpi.com | mdpi.com |
| Protein Synthesis | Conversion to amino acids (e.g., KIC to leucine), activating anabolic pathways (e.g., mTOR). | Enhanced skeletal muscle protein synthesis. nih.gov Improved protein balance. mdpi.com | mdpi.comnih.gov |
| TCA Cycle | Can be formed from or converted to TCA cycle intermediates (e.g., α-KG). Can influence enzyme activity (e.g., pyruvate (B1213749) dehydrogenase, carbamyl phosphate (B84403) synthetase). | Inhibition of key enzyme fluxes in isolated hepatocytes. nih.gov Potential to replenish TCA cycle intermediates. researchgate.net | researchgate.netnih.gov |
| Fatty Acid Metabolism | Branched-chain keto acid derivatives can upregulate PPAR-α. | Enhanced fatty acid oxidation in cardiac tissues (in specific models). thno.org Potential influence on lipid metabolism. frontiersin.org | mdpi.comfrontiersin.orgthno.org |
| Mineral Metabolism | Calcium salts in some preparations provide calcium. | Reduction in blood phosphorus levels. researchgate.net | researchgate.net |
This table summarizes some key interactions observed in research settings, illustrating the multifaceted impact of alpha-keto acid analogues on metabolic processes.
Linkages to Gluconeogenesis and Ketogenesis
Alpha-keto acid analogues are simple carbon chains that lack an amino group. In the body, they can be converted back into their corresponding amino acids by accepting an amino group through a process called transamination. Urea-generating amino acids, such as glutamine and alanine, often serve as the amino group donors in these transamination reactions. This mechanism effectively diverts these amino acids from their usual urea-generating pathways, facilitating amino group recycling, nitrogen conservation, and nitrogen trapping. opensciencepublications.comopensciencepublications.com The transfer of the amino group to KAAs results in nitrogen savings and a direct suppression of ureagenesis, a behavior observed in numerous investigations. opensciencepublications.com
While KAAs are primarily known for their role in nitrogen metabolism and amino acid synthesis, their potential influence on gluconeogenesis and ketogenesis has also been explored. Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, while ketogenesis is the process by which ketone bodies are produced, primarily in the liver, from the breakdown of fatty acids and ketogenic amino acids. nih.gov
Some research suggests that KAAs might increase glucose availability via gluconeogenesis. cambridge.orgcambridge.org However, studies investigating this link directly have not always detected changes in glucose levels during exercise or as a result of KAAA supplementation, potentially suggesting that ammonia production related to KAAA ingestion is not decreased by gluconeogenesis in those specific contexts. cambridge.orgresearchgate.net
Influence on Cellular Energy Metabolism and ATP Status
Cellular energy metabolism revolves around the production and consumption of ATP, the primary energy currency of the cell. nih.gov Glucose is a main energy source, catabolized through glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation to produce ATP. nih.gov The AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status, activated by a rise in the AMP:ATP ratio, which signals compromised energy levels. oup.comnih.gov Upon activation, AMPK stimulates catabolic pathways that generate ATP while inhibiting ATP-consuming anabolic processes. oup.comnih.govmdpi.com
Alpha-keto acid analogues can influence cellular energy metabolism through their involvement in amino acid metabolism and the TCA cycle. Several acyl-CoAs, produced as metabolic intermediates, allosterically modulate the activity of key enzymes and transcription factors, thereby controlling flux through specific pathways. nih.gov Acetyl-CoA, positioned at the intersection of anabolic and catabolic pathways within the TCA cycle, gauges the cell's energy state and directs carbon flow. nih.gov
The conversion of KAAs to their corresponding amino acids involves transamination reactions, which are closely linked to the TCA cycle intermediate alpha-ketoglutarate. wikipedia.orgnih.gov Alpha-ketoglutarate is a component of the TCA cycle and plays a role in metabolic pathways that produce amino acids and regulate cellular levels of carbon, nitrogen, and ammonia. wikipedia.org The transfer of an amino group to alpha-ketoglutarate forms glutamate, which can then enter the urea cycle in the liver to remove excess ammonia. wikipedia.org
Studies have shown that KAA supplementation can lead to a large increase in alpha-ketoglutarate and a decrease in tissue glutamine in the liver, suggesting that glutamine serves as a significant nitrogen donor for the synthesis of amino acids from KAAs. nih.gov This metabolic interplay can influence the availability of TCA cycle intermediates and potentially impact ATP production through oxidative phosphorylation.
Regulation of Metabolic Flexibility through KAA Intermediates
Metabolic flexibility refers to the capacity of a biological system to adapt fuel oxidation to fuel availability. nih.govoup.com This is essential for maintaining energy homeostasis during varying conditions of nutrient availability and energy demand. nih.gov At a molecular level, metabolic flexibility relies on the configuration of metabolic pathways, regulated by key enzymes and transcription factors, often interacting closely with mitochondria. nih.gov
Alpha-keto acid analogues and their metabolic products can contribute to the regulation of metabolic flexibility. The conversion of KAAs to amino acids involves intermediates that are part of central metabolic pathways, including the TCA cycle. For instance, alpha-ketoglutarate, a key intermediate in the transamination of KAAs, is a vital component of the TCA cycle and influences the balance of carbon and nitrogen metabolism. wikipedia.org
The ability of KAAs to accept amino groups and facilitate the synthesis of essential amino acids without adding to the nitrogen burden allows the body to conserve nitrogen and potentially redirect metabolic resources. This can be particularly important in conditions where protein metabolism is compromised. The recycling of amino groups and the suppression of ureagenesis mediated by KAAs can influence the availability of substrates for other metabolic pathways, thereby contributing to metabolic adaptation. opensciencepublications.com
Research suggests that mitochondrial function is essential for metabolic flexibility, as mitochondria are equipped to process various metabolic intermediates, including those derived from amino acids, for energy production. nih.govbiorxiv.org The transport of metabolites into the mitochondria via specific carrier proteins is crucial for regulating metabolic flexibility. biorxiv.orgelifesciences.org
Metabolic Implications and Homeostatic Regulation by Alpha Keto Acid Analogs Kaas
Conceptual Models of Metabolic Adaptation to Altered Nitrogen Flux
Metabolic adaptation to altered nitrogen flux, such as that induced by low protein intake, involves complex adjustments in protein and amino acid metabolism. These adaptations primarily occur through changes in whole-body protein turnover and amino acid oxidation. nih.govresearchgate.net The body attempts to conserve nitrogen by reducing amino acid oxidation and enhancing the reutilization of nitrogen.
Theoretical Responses to Low Protein Intake with KAA Supplementation
Under conditions of low protein intake, the theoretical response with KAA supplementation involves the conversion of these nitrogen-free ketoacids into their corresponding essential amino acids. This conversion occurs through transamination, where an amino group is transferred from an available nitrogen source (such as non-essential amino acids or urea (B33335) nitrogen salvaged by gut bacteria) to the ketoacid backbone. nih.govkarger.comcambridge.org This process allows for the synthesis of essential amino acids without contributing additional nitrogen, thereby potentially maintaining protein synthesis while reducing the burden of nitrogenous waste products. nih.govnih.gov The beneficial effects are considered multifactorial, including decreased nitrogen waste. nih.gov
Whole-Body Nitrogen Balance and Turnover in Model Organisms
Studies in both human subjects and animal models have investigated the effects of KAA supplementation on whole-body nitrogen balance and turnover. In patients with severe chronic uremia on a low-protein diet, administration of alpha-keto analogs of essential amino acids, along with remaining essential amino acids, resulted in a decrease in urea nitrogen appearance and an improvement in corrected nitrogen balance when ketoacids were administered compared to their withdrawal. nih.govcloudfront.netnih.gov This suggests that KAAs can contribute to maintaining nitrogen balance by facilitating the reincorporation of nitrogen into essential amino acids.
Research in perfused rat liver and hindquarter (muscle) preparations demonstrated that keto-analogues of valine, leucine (B10760876), isoleucine, methionine, and phenylalanine were rapidly utilized, with corresponding amino acids appearing in the medium in significantly increased concentrations. nih.gov This indicates the capacity of these tissues to convert KAAs to amino acids.
While some studies in patients with mild chronic renal failure on a moderately low-protein diet did not show a significant difference in protein metabolism, as assessed by leucine turnover measurement, with the addition of ketoacid supplements, other research supports the ability of supplemented very low protein diets (VLPD) and low protein diets (LPD) with essential amino acids and keto acids to maintain a neutral nitrogen balance and body composition. researchgate.netscispace.com
Impact on Specific Metabolite Pools
The metabolic effects of KAA supplementation extend to influencing the concentrations of specific metabolite pools, including amino acids, nitrogenous waste products, and alpha-keto acids.
Regulation of Amino Acid Pool Sizes and Ratios
KAA supplementation, particularly in conjunction with a low protein diet, can influence the sizes and ratios of amino acid pools. By providing the carbon skeletons for essential amino acid synthesis, KAAs can help to maintain or improve plasma amino acid profiles that may be altered in conditions of restricted protein intake or impaired kidney function. karger.com The conversion of KAAs to amino acids utilizes available nitrogen, which can help to normalize amino acid imbalances. Studies have shown that abnormal levels of essential amino acids can be restored towards normal, with significant decreases in certain non-essential amino acids and ammonia (B1221849). oup.com Optimal protein anabolism is linked to the provision of amino acids in appropriate proportions. karger.com
Alterations in Key Nitrogenous Waste Product Formation (e.g., Urea)
A primary metabolic benefit of KAA supplementation in the context of low protein diets is the reduction in the formation of nitrogenous waste products, particularly urea. nih.govkarger.comnih.gov Since KAAs are nitrogen-free, their conversion to amino acids utilizes existing nitrogen within the body, rather than introducing new nitrogen that would ultimately be metabolized to urea. nih.govkarger.com Studies have shown that ketoacid administration can lead to a fall in urea nitrogen appearance. nih.govcloudfront.netnih.gov In clinical settings, low-protein diets supplemented with ketoanalogues have been shown to decrease urea levels. researchgate.net Urea is the major circulating source of nitrogen-containing compounds and is formed in the liver via the urea cycle as a mechanism to convert toxic ammonia into a less toxic form for excretion. cambridge.orgnih.govopentextbc.ca Reducing the nitrogen load through dietary protein restriction and KAA supplementation can thus decrease the production of urea and other uremic toxins. nih.govkarger.comnih.gov
Influence on Alpha-Keto Acid Concentrations (e.g., Pyruvate (B1213749), Alpha-Ketoglutarate)
Alpha-keto acids, including pyruvate and alpha-ketoglutarate (B1197944), are key intermediates in energy metabolism and amino acid metabolism. scirp.orgnih.govresearchgate.net The alpha-keto acid analogs supplied as part of Ketosteril are structural analogs of the alpha-keto acids of essential amino acids. For example, this compound contains the calcium salts of the alpha-keto analogs of leucine (alpha-ketoisocaproate), isoleucine (alpha-keto-beta-methylvalerate), valine (alpha-ketoisovalerate), phenylalanine (phenylpyruvate), and the alpha-hydroxy analog of methionine (DL-alpha-hydroxy-gamma-methylmercaptobutyrate). truemeds.intruemeds.in
Table: Metabolic Effects of KAA Supplementation
| Metabolic Parameter | Observed Effect (Context: Low Protein Diet + KAAs) | Supporting Evidence |
| Whole-Body Nitrogen Balance | Tendency towards neutral or improved nitrogen balance. nih.govcloudfront.netnih.govresearchgate.net | Studies in uremic patients and with supplemented VLPD/LPD. nih.govcloudfront.netnih.govresearchgate.net |
| Whole-Body Protein Turnover | Potential for maintenance of protein synthesis while reducing nitrogen load. nih.govnih.gov | Theoretical basis and some study findings. nih.govnih.gov |
| Amino Acid Pool Sizes and Ratios | Normalization of abnormal essential amino acid levels; potential for improved amino acid profiles. karger.comoup.com | Studies showing restoration of amino acid levels. karger.comoup.com |
| Urea Nitrogen Appearance/Formation | Decreased. nih.govcloudfront.netnih.gov | Studies in uremic patients and clinical observations. nih.govcloudfront.netnih.govresearchgate.net |
| Alpha-Ketoglutarate Concentrations | Can increase, particularly at higher concentrations of supplemented ketoacids. nih.gov | Perfusion studies in rat liver. nih.gov |
| Pyruvate Concentrations | Influenced by metabolic context and interplay with other alpha-keto acids. scirp.orgresearchgate.net | Studies on alpha-keto acid metabolism. scirp.orgresearchgate.net |
Cellular and Subcellular Effects of KAA Metabolism
The metabolic fate and effects of the alpha-keto acid analogs (KAAs) present in this compound are intricately linked to cellular enzymatic activities and pathways, particularly those involved in amino acid and nitrogen metabolism.
Localization and Activity of Transaminases in Different Tissues (e.g., Liver, Muscle)
Transaminases, also known as aminotransferases, are crucial enzymes that catalyze the reversible transfer of an amino group from an amino acid to an alpha-keto acid, resulting in a new amino acid and a new alpha-keto acid. This process is fundamental to amino acid synthesis and catabolism wikipedia.org. Branched-chain aminotransferases (BCATs) are particularly relevant to the metabolism of the branched-chain KAAs found in this compound (derived from leucine, isoleucine, and valine) mdpi.commdpi.com.
There are two main isoforms of BCAT: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm) mdpi.com. Their distribution and activity vary across different tissues, influencing where the initial step of branched-chain amino acid (BCAA) catabolism, the transamination, primarily occurs mdpi.comannualreviews.org. Skeletal muscle exhibits high activity of BCAT2, making it a primary site for BCAA transamination mdpi.commdpi.com. In contrast, the liver has low BCAT activity mdpi.commdpi.com. This differential localization is significant because while muscle transaminates BCAAs to their corresponding branched-chain keto acids (BCKAs), the liver, with its high activity of branched-chain alpha-keto acid dehydrogenase (BCKDH), is a major site for the subsequent oxidative decarboxylation and complete catabolism of these BCKAs mdpi.commdpi.com.
The reversible nature of the transamination reaction catalyzed by BCAT allows for the synthesis of BCAAs from their corresponding BCKAs, provided a source of amino groups is available, such as glutamate (B1630785) or glutamine wikipedia.orgnih.gov. Studies have shown that exogenous administration of BCKAs can shift the BCAT reaction towards BCAA production in various tissues, including muscle, liver, and kidney nih.gov. This reamination process is a key mechanism by which the KAAs in this compound can help to reduce nitrogen load by utilizing available nitrogen to synthesize essential amino acids nih.govblogspot.com.
Data on the relative transaminase activity in different tissues highlights the prominent role of muscle in initiating BCAA metabolism.
| Tissue | BCAT Activity (Relative) | Primary Role in BCAA Metabolism |
| Skeletal Muscle | High mdpi.commdpi.com | Initial transamination of BCAAs to BCKAs mdpi.comprofessionaldietetics.com |
| Liver | Low mdpi.commdpi.com | Major site for BCKA oxidative decarboxylation mdpi.commdpi.com |
| Kidney | High annualreviews.org | Transamination and potential KAA reamination nih.govprofessionaldietetics.com |
| Heart | High annualreviews.org | Transamination and potential KAA reamination professionaldietetics.com |
| Brain | Variable (BCATc/BCATm) annualreviews.org | Transamination and potential KAA reamination nih.gov |
The interplay between tissues, particularly muscle and liver, in BCAA and BCKA metabolism is critical. BCKAs produced in muscle can be released into the bloodstream and taken up by other tissues, including the liver and kidney, where they can either be further oxidized or reaminated back to BCAAs nih.govprofessionaldietetics.com. This inter-organ cycle is modulated by the relative activities of BCAT and BCKDH in different tissues and is influenced by nutritional status and physiological conditions mdpi.comannualreviews.orgprofessionaldietetics.com.
Regulation of Enzyme Activities Involved in Amino Acid Catabolism
The catabolism of amino acids, particularly branched-chain amino acids, is a tightly regulated process involving several key enzymes. The first committed step in BCAA catabolism is the oxidative decarboxylation of BCKAs, catalyzed by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex mdpi.comyoutube.com. This complex is subject to sophisticated regulation, primarily through phosphorylation by branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) youtube.comnih.govresearchgate.net.
BCKDK phosphorylates and inactivates the BCKDH complex, thereby reducing the rate of BCAA catabolism nih.govresearchgate.net. Conversely, a phosphatase (PPM1K) can dephosphorylate and activate BCKDH youtube.com. The activity of BCKDK is influenced by various factors, including nutritional status and hormone levels nih.govresearchgate.net. Notably, the alpha-keto acid of leucine, alpha-ketoisocaproate (KIC), has been shown to inhibit BCKDK activity, leading to increased activation of the BCKDH complex and enhanced BCAA catabolism portlandpress.com. This allosteric regulation by a product of BCAA transamination highlights a feedback mechanism controlling the rate of their breakdown portlandpress.com.
The regulation of BCKDH activity by BCKDK and KIC is a critical control point in branched-chain amino acid metabolism.
| Enzyme/Molecule | Role in BCAA Catabolism Regulation | Effect of KIC |
| BCKDH Complex | Catalyzes irreversible oxidative decarboxylation of BCKAs mdpi.comyoutube.com | Activated when BCKDK activity is low nih.govresearchgate.net |
| BCKDK | Phosphorylates and inactivates BCKDH youtube.comnih.govresearchgate.net | Inhibited by alpha-ketoisocaproate (KIC) portlandpress.com |
| KIC | Alpha-keto acid of leucine mdpi.com | Inhibits BCKDK, promoting BCKDH activation portlandpress.com |
| PPM1K | Dephosphorylates and activates BCKDH youtube.com |
This intricate enzymatic regulation ensures that amino acid catabolism is responsive to the body's metabolic needs, and the introduction of exogenous KAAs can influence this balance, contributing to the therapeutic effects of this compound in conditions of impaired protein metabolism.
Analytical Methodologies for Alpha Keto Acid Analogue Quantification and Characterization
Chromatographic Techniques for KAA Separation and Detection
Chromatography is essential for resolving the individual KAAs from each other and from other components within the Ketosteril formulation or biological samples.
High-Performance Liquid Chromatography (HPLC) is a widely established technique for the separation and quantification of alpha-keto acids. Various HPLC methods have been developed and applied to the analysis of KAAs in different matrices, including pharmaceutical preparations and biological fluids like human serum and urine. doaj.orgresearchgate.nettandfonline.comresearchgate.net These methods commonly employ reversed-phase columns, such as C18 stationary phases, to achieve effective separation of the analytes. doaj.orgresearchgate.nettandfonline.comresearchgate.net
One reported isocratic HPLC method for the determination of seven alpha-keto acids, including key components found as keto-analogues, utilized a C18 column with a mobile phase comprising a mixture of methanol, water, acetonitrile (B52724), and tetrahydrofuran. researchgate.nettandfonline.com Detection in this method was performed using a UV detector set at 255 nm. researchgate.nettandfonline.com Another HPLC procedure designed for the analysis of nine alpha-keto acids, such as 3-methyl-2-oxobutyric acid (alpha-ketovaline), 3-methyl-2-oxovaleric acid (alpha-ketoisoleucine), 4-methyl-2-oxovaleric acid (alpha-ketoleucine), 2-oxoglutaric acid, and phenylpyruvic acid (alpha-ketophenylalanine), employed a Zorbax 300 SB-C18 column coupled with photodiode array detection at 255 nm. doaj.orgresearchgate.net This method achieved the separation of the keto acids within 14 minutes using an isocratic elution of methanol, water, and acetonitrile. doaj.orgresearchgate.net
HPLC coupled with fluorescence detection offers enhanced sensitivity for KAA analysis. A method utilizing 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a derivatization reagent has been developed for the fluorescence detection of six alpha-keto acids, including alpha-ketoglutaric acid, alpha-ketoisovaleric acid, and alpha-ketoisocaproic acid. rsc.org
Ultra-Performance Liquid Chromatography (UPLC) provides faster analysis times and improved peak resolution compared to traditional HPLC, often with reduced solvent consumption. A UPLC method has been specifically developed for the quantitative analysis of calcium salts of keto analogues of essential amino acids, such as alpha-keto isoleucine calcium salt, alpha-keto leucine (B10760876) calcium salt, alpha-keto phenylalanine calcium salt, and alpha-keto valine calcium salt. tandfonline.comresearchgate.netresearchgate.net This method employed an Acquity BEH C8 column with a small particle size (1.7 µm) and utilized a gradient elution program with acetonitrile and 5mM potassium di-hydrogen orthophosphate buffer (pH 3.0). tandfonline.comresearchgate.netresearchgate.net UV detection at 215 nm allowed for the analysis of all four analytes within a short runtime of 8.0 minutes. tandfonline.comresearchgate.netresearchgate.net
While the provided information predominantly details LC-based methods, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique applicable to the analysis of organic acids. For GC-MS analysis, alpha-keto acids typically require derivatization to more volatile forms. Although specific GC-MS methods for the KAAs in this compound were not extensively described in the provided search results, GC-MS, often coupled with electron ionization (EI) or chemical ionization (CI), can be used for the identification and quantification of derivatized keto acids based on their mass fragmentation patterns.
Derivatization Strategies for Enhanced Detection
Many alpha-keto acids lack strong native absorbance or fluorescence properties, making direct detection challenging with standard UV or fluorescence detectors. Derivatization reactions are employed to introduce detectable functional groups onto the KAA molecules.
Various derivatization reagents have been successfully utilized to impart detectability to alpha-keto acids for both spectrophotometric (UV) and spectrofluorimetric (fluorescence) detection in HPLC. researchgate.netrroij.com
1,2-Diamino-4,5-methylenedioxybenzene (DMB): DMB is a highly sensitive fluorogenic reagent that reacts with alpha-keto acids to produce fluorescent quinoxaline (B1680401) derivatives. rsc.orgdojindo.com This derivatization allows for sensitive detection of KAAs, with reported detection limits in the nanomolar range. rsc.orgdojindo.com The optimal excitation and emission wavelengths for the DMB derivatives are typically 367 nm and 445 nm, respectively. dojindo.com
Meso-stilbenediamine (SDA): SDA is a derivatizing agent that forms UV-absorbing derivatives with alpha-keto acids. researchgate.nettandfonline.comresearchgate.net The reaction yields 5-hydroxy-5,6-diphenyl-5,6-dihydropyrazine compounds, which can be detected by UV absorbance, commonly at 255 nm. researchgate.nettandfonline.com
4-Nitro-1,2-phenylenediamine (NPD): NPD is another reagent used for derivatizing alpha-keto acids for detection by photodiode array (UV) at 255 nm. doaj.orgresearchgate.netresearchgate.net
4,5-Diaminophthalhydrazide dihydrochloride: This reagent is used in conjunction with chemiluminescence detection for the analysis of alpha-keto acids by HPLC, offering high sensitivity. nih.gov
Other derivatization reagents mentioned in the literature for alpha-keto acid analysis include 2,4-dinitrophenylhydrazine, o-phenylenediamine, and 1,2-diamino-4,5-dimethoxybenzene. researchgate.net
Optimizing the conditions for the derivatization reaction is a critical step to ensure high yield, reproducibility, and minimal by-product formation, all of which are essential for accurate quantitative analysis. Key parameters that are typically optimized include the pH of the reaction mixture, the concentration and stoichiometry of the derivatization reagent, the reaction temperature, and the reaction time. tandfonline.comrroij.comrroij.com
Studies on derivatization with meso-stilbenediamine have investigated the impact of pH, reagent amount, heating time, and temperature on the reaction efficiency. tandfonline.com Maximum absorbance of the derivatives was observed within the 299–340 nm range. tandfonline.com Heating at 95–100 °C for 30 minutes was found to be effective, and using an excess of the SDA reagent was generally not critical for the reaction outcome. tandfonline.com
For derivatization with DMB, optimization studies revealed that acidic conditions could lead to split peaks, and dilution with a NaOH solution was necessary to obtain a single, well-defined peak. rsc.org A reaction temperature of 85 °C and a time of 45 minutes were reported for this derivatization. rsc.org
Optimization of derivatization with N-methyl imidazole (B134444) for LC-MS/MS analysis of alpha-ketoglutaric acid involved testing various temperatures (60, 65, and 70 °C) and reaction times (30, 60, and 90 minutes). rroij.comrroij.com The optimal conditions were determined to be 65 °C for 30 minutes, yielding the most effective derivatization. rroij.com
Effective optimization of these reaction parameters is crucial for achieving efficient derivatization and ensuring the reliability and accuracy of the subsequent chromatographic analysis and quantification. rroij.comrroij.commdpi.com
Spectroscopic and Mass Spectrometric Characterization
Spectroscopic and mass spectrometric techniques play a vital role in the structural elucidation and identification of alpha-keto acid analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds, including alpha-keto acid analogues. Both proton (¹H) and carbon (¹³C) NMR are commonly used. nih.govipb.pt NMR provides detailed information about the arrangement of atoms within a molecule, the types of functional groups present, and their connectivity. For alpha-keto acids, NMR can help differentiate between the keto and hydrated forms that exist in equilibrium in solution. nih.gov Changes in chemical shifts of various hydrogen and carbon nuclei with pH can be used to estimate dissociation constants for both the oxo and hydrated forms of the acids. nih.gov While NMR is excellent for structural confirmation and purity assessment, it may have limitations in sensitivity compared to other techniques for quantifying low concentrations in complex biological matrices. researchgate.net
Mass Spectrometry for Compound Identification and Purity Assessment
Mass spectrometry (MS) is widely used for the identification and purity assessment of alpha-keto acid analogues. acs.orgmdpi.commdpi.com MS measures the mass-to-charge ratio of ions, providing a unique fingerprint for a compound. This technique can confirm the molecular weight of the intact molecule and provide structural information through fragmentation patterns. mdpi.com Various ionization techniques and mass analyzers are available, offering different levels of sensitivity and specificity. MS is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to separate mixtures before MS analysis, allowing for the identification and quantification of individual components within a sample. mdpi.com High-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) has been developed for the determination of branched-chain keto acids in biological samples, demonstrating its utility in complex matrices. mdpi.com Screening MS data using an intensity threshold can help avoid incorrect ion assignments to noise peaks, ensuring accurate identification. acs.org
Method Validation Principles in KAA Analysis (e.g., Linearity, Accuracy, Precision, Selectivity)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantification of alpha-keto acid analogues, validation typically involves assessing several key parameters as per guidelines from regulatory bodies like the ICH (International Council for Harmonisation) and USP (United States Pharmacopeia). amazon.inijper.org
Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. amazon.inijper.orgamazon.saresearchgate.net
Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range. amazon.inijper.orgamazon.saresearchgate.net Linear calibration curves are established using standard samples of varying concentrations. researchgate.netrsc.org
Accuracy: The closeness of the measured value to the true value. amazon.inijper.orgamazon.sarsc.org This is often assessed by analyzing samples with known concentrations of the analyte and calculating the percentage recovery. ijper.orgoup.com Recoveries within a specific range (e.g., 98-102%) indicate good accuracy. ijper.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous mixture. amazon.inijper.orgamazon.sarsc.org Precision can be assessed at different levels, including system precision, method precision, and intermediate precision (e.g., different analysts, different days). ijper.orgresearchgate.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. amazon.inamazon.saresearchgate.netresearchgate.netrsc.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. amazon.inamazon.saresearchgate.netresearchgate.netrsc.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. amazon.inamazon.saresearchgate.net
Validated methods, such as UPLC and HPLC, have been developed for the quantification of alpha-keto acid analogues in bulk drug and pharmaceutical dosage forms, demonstrating good sensitivity, resolution, and rapid analysis times. amazon.inijper.orgamazon.saresearchgate.netresearchgate.net
In Vitro Model Systems for Dissolution and Bioaccessibility Studies
In vitro model systems are used to simulate the conditions of the gastrointestinal (GI) tract and evaluate the dissolution and bioaccessibility of alpha-keto acid analogues from pharmaceutical formulations like this compound tablets. These models provide insights into how the active compounds are released from the dosage form and become available for absorption in the body.
Dynamic multi-compartmental systems, such as the TIM-1 system, are advanced in vitro models that can simulate various physiological conditions of the GI tract, including fasted and fed states, transit times, and enzymatic activity. esmed.orgresearchgate.netdissolutiontech.com Studies using the TIM-1 system have investigated the dissolution and bioaccessibility of ketoanalogues from this compound film-coated tablets. esmed.orgresearchgate.netdissolutiontech.com These studies have shown that the ketoanalogues are primarily released in the jejunum, a key site for amino acid absorption. esmed.orgresearchgate.netdissolutiontech.com
Dissolution profiles and bioaccessibility as a function of time are key outcome parameters in these studies. researchgate.netdissolutiontech.com Bioaccessibility is defined as the fraction of the administered dose that is released from the matrix in the GI tract and becomes available for absorption. esmed.org Results from in vitro models like TIM-1 can show high repeatability and reproducibility, and the bioaccessibility results can correlate with clinical observations regarding the site of absorption. esmed.orgresearchgate.netdissolutiontech.com Relative recovery rates exceeding 94% in dissolution studies confirm the analytical validity of the methods used with these in vitro systems.
Synthesis and Derivatization Studies of Keto Analog Compounds
Chemical Synthesis Pathways for Alpha-Keto Acids
Chemical synthesis of alpha-keto acids often involves multi-step processes. For branched-chain alpha-keto acids such as alpha-ketoisovaleric acid (derived from valine) and alpha-ketoisocaproic acid (derived from leucine), classical chemical methods include the hydrolysis of azlactones and reactions involving Grignard reagents with diethyloxamates. nih.gov These methods, however, can be complex and costly, posing limitations for large-scale industrial production. nih.gov
Specific chemical routes have been developed for individual alpha-keto acids. For instance, the synthesis of alpha-ketophenylalanine (phenylpyruvic acid) calcium salt can be achieved through several pathways. One route involves starting with 1-phenyl-2-acetone, followed by oxidation and salt formation. Another method utilizes toluylic acid, reacting it with diethyl cyanophosphonate before hydrolysis, oxidation, and calcium salt formation. A third approach involves the reaction of benzaldehyde (B42025) and glycolylurea under basic conditions to form 5-benzylidene glycolylurea, which is then hydrolyzed under alkaline conditions to yield alpha-ketophenylalanine, followed by reaction with calcium chloride to form the calcium salt. google.comgoogle.com The reaction mechanism for the benzaldehyde/glycolylurea route involves base-catalyzed condensation to the benzylidene intermediate, followed by hydrolysis to the alpha-keto acid and subsequent salt formation. google.com
Alpha-ketovaline calcium salt synthesis can involve the reaction of a Grignard reagent with diethyl oxalate, followed by conversion of the ester to the calcium salt. This method can offer high yields but requires stringent conditions, including anhydrous environments, high-purity inert atmosphere (nitrogen or argon), and low temperatures, which are challenging to maintain at an industrial scale. google.com Another reported method for alpha-ketovaline calcium involves the reaction of acetone (B3395972) and glycolylurea under inorganic alkaline conditions, followed by hydrolysis and calcium salt formation. google.com
Development of Novel KAA Derivatives and Prodrugs
Alpha-keto acids serve as versatile precursors in organic synthesis and biochemistry. Their primary role as precursors to alpha-amino acids through transamination reactions is well-established. tuscany-diet.netwikipedia.orgnih.govwikipedia.org Beyond their role in amino acid synthesis, KAAs can be utilized in the development of various derivatives and related compounds.
One form of KAA derivative involves the formation of salts with amino acids. For example, salts of alpha-keto-beta-methylvaleric acid with L-lysine have been synthesized. The process typically involves dissolving the amino acid in water, adding the alpha-keto acid to adjust the pH, and then inducing crystallization, often by adding an organic solvent like ethanol. google.com These salt forms can offer advantages in terms of stability or bioavailability.
Research also explores the use of alpha-keto acids as precursors for the synthesis of non-canonical amino acids, which can then be incorporated into proteins for various applications, such as protein labeling. mdpi.comrsc.org This often involves biotransformation of the KAA precursors within a biological system. Phenylpyruvic acid, for instance, has been recognized as a scaffold for pharmaceutical prodrugs. wikipedia.org While the direct chemical synthesis of a wide range of novel KAA derivatives and prodrugs is an ongoing area, the existing literature highlights their importance as synthetic intermediates and in the formation of salt derivatives.
Stereochemical Considerations in KAA Synthesis
For most simple alpha-keto acids like pyruvic acid or alpha-ketoglutaric acid, the carbon atom adjacent to the carboxylic acid (the alpha-carbon) is not a chiral center. However, for branched-chain alpha-keto acids derived from chiral amino acids like valine, leucine (B10760876), and isoleucine, stereochemistry becomes relevant due to the presence of a chiral center elsewhere in the molecule.
Alpha-keto-beta-methylvaleric acid, derived from isoleucine, possesses a chiral center at the beta-carbon. The (S)-isomer of alpha-keto-beta-methylvaleric acid is a significant intermediate in the metabolic breakdown of the L-isomer of isoleucine. ontosight.aichemicalbook.com This highlights the importance of stereochemistry in the biological activity and metabolic fate of certain alpha-keto acids.
While the biological synthesis of these chiral KAAs through enzymatic transamination of specific amino acid stereoisomers is inherently stereoselective, achieving stereocontrol in chemical synthesis pathways for these branched-chain alpha-keto acids can be a more complex challenge. The search results did not provide detailed descriptions of specific stereoselective chemical synthesis methods for chiral alpha-keto acids, suggesting that this may be an area with ongoing research or specific patented processes.
Industrial Scale-Up Research and Optimization Challenges
Scaling up the production of alpha-keto acids from laboratory to industrial levels presents several challenges, encompassing both chemical and, where applicable, biochemical synthesis routes.
For chemical synthesis, the complexity and cost of multi-step reactions, the use of hazardous or toxic reagents, and the generation of environmentally harmful byproducts can impede large-scale implementation. nih.govfrontiersin.orgplos.org Difficulties in separating and purifying the desired alpha-keto acid from complex reaction mixtures are also significant challenges. frontiersin.org Furthermore, some chemical routes require strictly controlled conditions, such as anhydrous environments, inert atmospheres, and low temperatures, which are difficult and expensive to maintain on an industrial scale. google.com Removing residual solvents from KAA salts during drying processes can also be time-consuming. google.com
Biotechnological approaches, while often considered greener alternatives, also face scale-up hurdles. These can include limitations such as low substrate solubility, achieving high product titers, product degradation, and the need for efficient separation and purification from fermentation broths. nih.govresearchgate.netfrontiersin.orggoogle.com The cost of cofactors required by some enzymes (e.g., NAD for L-amino acid dehydrogenase) and the potential production of toxic byproducts (e.g., hydrogen peroxide by L-amino acid oxidase) are also considerations. researchgate.netgoogle.com
Research in industrial scale-up focuses on optimizing reaction conditions, developing more efficient catalysts (including engineered enzymes or microbial strains), improving separation and purification processes, and minimizing environmental impact. nih.govnih.govplos.org Metabolic engineering of microorganisms is a key strategy to enhance the yield and efficiency of KAA production via fermentation or biotransformation. nih.govplos.org
Future Directions and Emerging Research Paradigms in Kaa Science
Advanced Modeling of Whole-Body Nitrogen and KAA Kinetics
Future research is increasingly focused on the development of sophisticated computational and mathematical models to simulate and predict the complex interplay between KAA administration, whole-body nitrogen balance, and protein metabolism. rroij.comresearchgate.net These advanced models aim to create a dynamic picture of how KAAs are absorbed, distributed, and metabolized, and how they influence the body's nitrogen pool. fda.gov.ph
By integrating data on metabolic rates, enzymatic transamination processes, and nitrogen recycling, these in silico approaches can predict how different KAA formulations might affect nitrogen homeostasis in diverse physiological and pathological states. rroij.comnih.gov This represents a shift from static measurements to predictive, dynamic modeling of KAA pharmacokinetics. The goal is to create tools that can forecast the metabolic response to KAA supplementation, optimizing their use and deepening the understanding of their nitrogen-sparing effects. nih.gov
Investigation of KAA Interactions with the Microbiome in Metabolic Contexts
A significant emerging paradigm is the investigation of the bidirectional relationship between KAAs and the gut microbiome. Research is exploring how these compounds modulate the composition and metabolic activity of intestinal bacteria and, conversely, how the microbiome influences the bioavailability and effects of KAAs. acs.orgnih.gov
Studies have shown that KAA supplementation can alter the gut microbial community. For instance, research in animal models indicated that α-ketoacids could significantly increase the abundance of beneficial genera like Akkermansia and Blautia while reducing others. mdpi.com This modulation of the microbiome is directly linked to a reduction in the production of uremic toxins, many of which are byproducts of bacterial fermentation of amino acids. mdpi.comnih.govacs.org Future work will focus on elucidating the precise mechanisms of this interaction, potentially identifying specific bacterial strains that are key to the metabolic benefits of KAAs and exploring how diet-microbiome-KAA interactions collectively influence metabolic health. nih.govnih.gov
Table 1: Observed KAA-Induced Changes in Gut Microbiota
| Bacterial Genus | Observed Change in Abundance | Associated Metabolic Context/Effect |
|---|---|---|
| Akkermansia | Increased | Associated with improved gut barrier function and reduced inflammation. mdpi.com |
| Blautia | Increased | Known producer of short-chain fatty acids (SCFAs), which are beneficial for gut health. mdpi.com |
| Coprococcus_3 | Reduced | Positively correlated with serum levels of uremic toxins like indoxyl sulfate (B86663) and trimethylamine (B31210) N-oxide (TMAO). mdpi.com |
| Bifidobacterium | Depleted (in studies with elevated ketone bodies) | Ketone bodies have been shown to selectively inhibit the growth of this beneficial genus in some contexts. acs.org |
Exploration of KAA Roles Beyond Traditional Nitrogen Metabolism (e.g., Signaling, Gene Expression)
Perhaps one of the most exciting frontiers is the exploration of KAA functions that extend beyond their traditional role in nitrogen metabolism. There is growing evidence that alpha-keto acids can act as signaling molecules, directly influencing cellular processes and gene expression. nih.gov
For example, alpha-ketoglutarate (B1197944), a naturally occurring keto acid, is a crucial coenzyme for enzymes that regulate the epigenetic landscape of the cell. nih.gov Furthermore, recent studies have identified branched-chain α-ketoacids (BCKAs) as previously unrecognized signaling metabolites that can aerobically activate the Hypoxia-Inducible Factor 1α (HIF1α) pathway, a master regulator of cellular metabolism. nih.gov This finding suggests that KAAs can directly modulate gene expression programs related to glycolysis and cell phenotype. nih.gov This research parallels findings on other ketones, like beta-hydroxybutyrate, which functions as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression related to cellular stress resistance and longevity. researchgate.net Future studies will aim to map the full range of signaling pathways modulated by both natural and synthetic KAAs.
Table 2: Potential Signaling Roles of Keto-Acid Analogues
| Signaling Pathway/Mechanism | Implicated Keto Acid | Potential Effect and Area of Research |
|---|---|---|
| HIF1α Activation | Branched-Chain α-Ketoacids (BCKAs) | Aerobic activation of HIF1α signaling, influencing glycolysis and vascular cell function. nih.gov |
| Epigenetic Regulation (e.g., via TET enzymes) | Alpha-Ketoglutarate (natural analog) | Acts as a critical cofactor for enzymes involved in DNA and histone demethylation, directly impacting gene expression. nih.gov |
| Histone Deacetylation (HDAC) Inhibition | Beta-hydroxybutyrate (related ketone) | Provides a paradigm for investigating whether synthetic KAAs can similarly alter the epigenetic state of cells. researchgate.net |
| mTOR Signaling | Keto-analogue of Leucine (B10760876) | Investigating if it mimics the role of leucine in activating mTORC1 to promote protein synthesis. mdpi.com |
Development of Novel Analytical Techniques for KAA Metabolomics
A significant challenge in KAA research has been the accurate measurement of these compounds in biological samples, as they are often highly reactive and can degrade during sample processing. acs.orgacs.org The future of KAA metabolomics lies in the development and refinement of novel analytical techniques that provide higher sensitivity, specificity, and stability.
Advanced methods, particularly those based on mass spectrometry (MS), are at the forefront of this effort. researchgate.net Techniques such as ultrahigh-pressure liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are becoming the gold standard. acs.orgnih.gov A key innovation is the use of chemical derivatization, where KAAs are stabilized by reacting them with agents like phenylhydrazine (B124118) or O-benzylhydroxylamine. acs.orgnih.gov This process converts the unstable keto acids into stable derivatives that can be accurately quantified. rroij.comacs.org These advancements allow researchers not only to measure KAA concentrations but also to perform tracer studies using stable isotopes, enabling a detailed analysis of their metabolic pathways in vivo. acs.org
Table 3: Comparison of Analytical Techniques for KAA Metabolomics
| Technique | Principle | Key Advantage for KAA Analysis |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then identified by mass. Often requires derivatization (e.g., silylation) to make KAAs volatile. mssm.edusysrevpharm.org | High chromatographic resolution and established compound libraries. sysrevpharm.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase before highly sensitive and specific mass analysis. rroij.comnih.gov | Excellent for analyzing non-volatile compounds in complex biological fluids like plasma. nih.gov |
| LC-MS/MS with Chemical Derivatization | KAAs are chemically stabilized (e.g., as hydrazones or oximes) prior to LC-MS/MS analysis. acs.orgmssm.edu | Overcomes the inherent instability of reactive α-keto acids, allowing for accurate quantification. acs.orgacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies metabolites based on the magnetic properties of their atomic nuclei, providing structural information. researchgate.neternaehrungs-umschau.de | Non-destructive and provides detailed structural data, but generally less sensitive than MS-based methods. ernaehrungs-umschau.de |
Design and Synthesis of Next-Generation KAA Formulations with Enhanced Biochemical Properties
The field is moving toward the rational design and synthesis of new KAA formulations that possess enhanced stability, bioavailability, and targeted biological activity. mdpi.com Research is exploring greener and more sustainable synthesis routes, such as converting biomass-derived α-hydroxy acids into α-keto acids through catalytic oxidation, which offers a scalable alternative to traditional chemical methods. mdpi.com
Furthermore, innovation is occurring in the composition of KAA supplements. For example, patent filings describe formulations that use different salt combinations, such as magnesium and calcium salts of KAAs, to potentially reduce mineral load issues. google.com There is also a focus on altering the ratios of specific KAAs, such as increasing the proportion of the keto analogue of leucine to better target muscle protein synthesis and combat protein-energy wasting. google.com Future formulations may also incorporate novel delivery systems to improve absorption and control the release of KAAs in the body. researchgate.net
Mechanistic Studies in Diverse Experimental Systems (e.g., Organoids, In Vitro Cell Cultures)
To better understand the fundamental mechanisms of KAA action at the cellular and tissue level, researchers are employing a range of advanced experimental systems. The use of three-dimensional organoids—self-organizing structures derived from stem cells that mimic the function of an organ in vitro—is a particularly promising avenue for studying KAA metabolism in liver, kidney, and intestinal models. nih.govmdpi.com These systems allow for the detailed study of metabolic pathways and cell differentiation in a human-relevant context. mdpi.com
Alongside these cutting-edge models, traditional in vitro systems remain crucial. Perfused organ preparations, such as isolated rat liver and hindquarter (muscle) systems, continue to be used to study the tissue-specific fate of KAAs, including their rates of utilization and transamination into their corresponding amino acids. nih.gov These experimental models are essential for dissecting the specific biochemical events that underlie the systemic effects of KAA supplementation.
Comparative Biochemical Analysis of Naturally Occurring Alpha-Keto Acids and Synthetic Analogs
A key area of ongoing research involves the detailed biochemical comparison of synthetic KAAs, such as those found in Ketosteril, with their endogenous counterparts produced naturally in the body. While synthetic KAAs are designed to be nitrogen-free precursors to essential amino acids, their pharmacokinetics and metabolic integration can differ from endogenously produced molecules. fda.gov.phexamine.com
Studies comparing exogenous and endogenous ketosis show differences in metabolic effects, highlighting that supplementation does not always perfectly mirror natural metabolic states. nih.govnih.gov Research focuses on how rapidly and efficiently synthetic KAAs are transaminated into amino acids in various tissues. nih.govencyclopedia.pub Future investigations will likely explore the stereoisomers of KAAs, as different spatial arrangements of the molecules could influence their recognition by enzymes and their ultimate biological activity. researchgate.net This comparative analysis is crucial for optimizing the composition of KAA supplements to ensure they are utilized effectively and safely within the body's existing metabolic pathways. dietitiansondemand.comnih.gov
Q & A
Q. What is the proposed mechanism by which Ketosteril reduces uremic toxin accumulation in chronic kidney disease (CKD) patients?
this compound contains ketoanalogues of essential amino acids (e.g., isoleucine, leucine) that bypass nitrogen-dependent metabolism. These analogs are transaminated in the body to form functional amino acids without generating excess nitrogen waste, thereby reducing urea production. This mechanism supports renal function preservation in CKD patients on a low-protein diet (LPD) . Methodologically, researchers should measure serum urea, creatinine, and amino acid profiles pre- and post-intervention to validate this pathway.
Q. How should this compound dosing be optimized in clinical trials for CKD patients with varying disease severity?
Dosing typically follows body weight (e.g., 1 tablet/5–7 kg), but studies suggest flexibility. A prospective trial compared low-dose (1 tablet/10 kg) and standard-dose (1 tablet/5 kg) regimens in advanced CKD (creatinine >6 mg/dL). After six months, both groups showed comparable slowing of CKD progression, indicating that lower doses may suffice in specific cohorts . Researchers must stratify dosing by eGFR and monitor calcium levels due to hypercalcemia risks .
Q. What are the key exclusion criteria for selecting CKD patients in this compound trials?
Exclusion criteria often include comorbidities like active hepatitis, autoimmune diseases, or heart failure, which confound renal outcomes. For example, a cohort study excluded patients requiring >84 days of this compound or lacking follow-up data to ensure homogeneity . Baseline eGFR, age, and comorbidities (e.g., diabetes) should be matched between intervention and control groups using propensity scoring .
Advanced Research Questions
Q. How do conflicting results on this compound’s survival benefits in predialytic diabetic nephropathy patients arise, and how can they be resolved?
A nationwide study reported a 33.7% 5-year mortality rate in this compound users vs. 46.5% in non-users (HR: 0.61, p<0.001) . However, subgroup analyses revealed age-dependent efficacy (HR: 0.49 in patients >70 years vs. 0.73 in younger cohorts). Contradictions may stem from unmeasured confounders (e.g., dietary adherence) or selection bias. Researchers should perform sensitivity analyses and adjust for covariates like protein intake, comorbidities, and socioeconomic factors .
Q. What methodological challenges arise in assessing this compound’s long-term impact on dialysis-free survival?
Long-term studies face attrition bias due to dialysis initiation or death. A cohort study addressed this by excluding patients who started dialysis within three months of this compound initiation . Competing risk models (e.g., Fine-Gray regression) are recommended to account for dialysis as a competing event with mortality .
Q. How do calcium-containing ketoanalogues influence hypercalcemia risk, and how should this be managed in trials?
this compound’s calcium salts (e.g., calcium ketoanalogues) may elevate serum calcium. A study reported hypercalcemia in 8% of users, necessitating dose adjustments . Researchers should monitor calcium levels monthly and exclude patients with baseline hypercalcemia. Alternative formulations without calcium (e.g., sorbisteril) could be tested in high-risk subgroups .
Q. What statistical approaches are optimal for analyzing this compound’s heterogeneous treatment effects across CKD subpopulations?
Interaction testing and stratified analyses (e.g., by diabetes status or eGFR) are critical. A survival study found this compound reduced dialysis risk more effectively in hypertensive patients (HR: 0.62) than in normotensive cohorts (HR: 0.89) . Machine learning methods (e.g., causal forests) can identify subgroups benefiting most, enhancing trial precision .
Methodological Guidance
Q. How should researchers design a double-blind, placebo-controlled trial for this compound in CKD?
- Blinding : Use identical placebo tablets matched in appearance and taste.
- Dietary control : Standardize LPD (0.6 g protein/kg/day) across groups and track compliance via food diaries or nitrogen appearance .
- Outcomes : Primary endpoints (e.g., eGFR decline, dialysis-free survival) should be pre-specified with intention-to-treat analysis .
Q. What biomarkers are most sensitive for detecting this compound’s metabolic effects?
Q. How can real-world evidence (RWE) studies address gaps in this compound’s efficacy data?
RWE cohorts (e.g., Taiwan’s NHIRD) enable large-scale, long-term follow-up but require rigorous confounding adjustment. Use propensity score matching for variables like baseline eGFR, age, and comorbidities. Sensitivity analyses should test unmeasured confounding (e.g., dietary adherence) .
Tables for Key Findings
Table 1 : Survival Benefits of this compound in Predialytic Diabetic Nephropathy
| Cohort | 5-Year Mortality (%) | Adjusted HR (95% CI) |
|---|---|---|
| This compound Users | 33.7 | 0.61 (0.50–0.75) |
| Non-Users | 46.5 | Reference |
Table 2 : Risk Factors for Dialysis or Death in CKD Patients
| Factor | Hazard Ratio (95% CI) |
|---|---|
| Diabetes | 1.45 (1.20–1.75) |
| Hypertension | 1.32 (1.10–1.58) |
| This compound Use | 0.68 (0.55–0.84) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
